molecular formula C20H30N2O2 B1674276 Furazabol CAS No. 1239-29-8

Furazabol

Cat. No. B1674276
CAS RN: 1239-29-8
M. Wt: 330.5 g/mol
InChI Key: RGLLOUBXMOGLDQ-IVEVATEUSA-N
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Description

Furazabol, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic steroid . It has been marketed in Japan since 1969 . Furazabol is a derivative of the anabolic steroid stanozolol, differing from stanozolol by having a furazan ring system in place of the pyrazole . It has a c-17alpha methyl group, which allows it to be taken orally and causes hepatotoxicity in some individuals .


Synthesis Analysis

Furazabol is a synthetic steroid. The synthesis of Furazabol was patented by Daiichi Seiyaku KK, Japan .


Molecular Structure Analysis

The IUPAC name for Furazabol is 17-alpha-methyl-5-alpha-androsta-2,3-furazan-17b-ol . The molecular formula is C20H30N2O2 . It is a 17α-alkylated derivative of dihydrotestosterone (DHT) and is closely related structurally to stanozolol .


Physical And Chemical Properties Analysis

Furazabol has a molecular weight of 330.464 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are available .

Scientific Research Applications

Comprehensive Analysis of Furazabol’s Scientific Research Applications

Furazabol, also known as androfurazanol, is a synthetic anabolic-androgenic steroid that has been marketed in Japan since 1969. It is known for its oral activity and has been used in various scientific research applications. Below is a detailed analysis of six unique applications of Furazabol in scientific research, each with its own dedicated section.

Cardiovascular Research

Application: Furazabol has been investigated for its potential effects on cardiovascular health. It has been described as an antihyperlipidemic agent and is claimed to be useful in the treatment of atherosclerosis and hypercholesterolemia . However, it’s important to note that some sources suggest these properties may be overstated .

Metabolic Studies

Application: As a derivative of dihydrotestosterone (DHT), Furazabol’s impact on metabolism has been a subject of research. Studies may focus on how it influences lipid profiles and interacts with metabolic pathways related to steroid hormones .

Hepatotoxicity Investigations

Application: Furazabol, like other 17α-alkylated anabolic steroids, may carry a risk of hepatotoxicity. Research into its long-term effects on liver function and potential liver damage is critical for understanding its safety profile .

Endocrinology

Application: The steroid’s mechanism of action involves interactions with androgen receptors, making it relevant in endocrine research, particularly concerning hormonal regulation and androgen-related disorders .

Sports Medicine and Doping Analysis

Application: Furazabol has a history of use in doping, famously associated with Canadian sprinter Ben Johnson’s positive test at the 1988 Summer Olympics. Its detection and differentiation from other similar substances are vital in sports medicine and anti-doping research .

Pharmacokinetics and Drug Development

Application: Understanding the pharmacokinetics of Furazabol, including its absorption, distribution, metabolism, and excretion, is essential for developing safer and more effective therapeutic agents. Its relatively short elimination half-life of approximately 4 hours makes it an interesting compound for studying rapid-acting steroids .

Toxicology

Application: Research into the toxicological effects of Furazabol, including potential adverse reactions and contraindications, is important for assessing its overall risk-benefit ratio in therapeutic contexts .

Molecular Biology

Application: At the molecular level, Furazabol’s structure and function can be studied to understand its interaction with cellular receptors and its effects on gene expression related to muscle growth and differentiation .

properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLLOUBXMOGLDQ-IVEVATEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046889
Record name Furazabol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furazabol

CAS RN

1239-29-8
Record name Furazabol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furazabol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furazabol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furazabol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furazabol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURAZABOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W07HSP5PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.